ethyl 4-bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate
Description
Ethyl 4-bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate is a brominated pyrrolopyridine derivative featuring a methoxy group at position 7 and an ethyl ester at position 2. Its molecular formula is C₁₀H₉BrN₂O₃, with a molecular weight of 301.10 g/mol. This compound is a key intermediate in medicinal chemistry, particularly in the synthesis of dual BET/HDAC inhibitors and other bioactive molecules . It is commercially available (e.g., CymitQuimica lists it at €574.00/g) and is synthesized via multistep reactions involving nitro reduction and cyclization .
Properties
IUPAC Name |
ethyl 4-bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O3/c1-3-17-11(15)8-4-6-7(12)5-13-10(16-2)9(6)14-8/h4-5,14H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCGSSHHMJQWVGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)C(=NC=C2Br)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrrolo[2,3-c]pyridine core, followed by functional group modifications.
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Formation of the Pyrrolo[2,3-c]pyridine Core
Starting Material: 2,3-dichloropyridine
Reaction: Cyclization with an appropriate amine under high temperature and pressure conditions.
Catalyst: Palladium-based catalysts are often used to facilitate the cyclization process.
Chemical Reactions Analysis
Types of Reactions
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Substitution Reactions
Reagents: Halogenating agents, nucleophiles
Conditions: Typically carried out in polar aprotic solvents at moderate temperatures.
Products: Various substituted derivatives depending on the nucleophile used.
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Oxidation Reactions
Reagents: Oxidizing agents such as potassium permanganate or chromium trioxide.
Conditions: Conducted under acidic or basic conditions.
Products: Oxidized derivatives, often involving the methoxy group.
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Reduction Reactions
Reagents: Reducing agents like lithium aluminum hydride or sodium borohydride.
Conditions: Performed in anhydrous solvents to prevent side reactions.
Products: Reduced forms of the compound, potentially altering the ester or bromine functionalities.
Common Reagents and Conditions
Solvents: Dichloromethane, methanol, ethanol, tetrahydrofuran
Catalysts: Palladium, platinum, or nickel-based catalysts for hydrogenation reactions
Temperatures: Reactions are typically conducted at temperatures ranging from room temperature to reflux conditions.
Scientific Research Applications
Ethyl 4-bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate has a wide range of applications in scientific research:
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Chemistry
- Used as a building block for the synthesis of more complex heterocyclic compounds.
- Serves as a precursor in the development of novel organic materials.
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Biology
- Investigated for its potential as a kinase inhibitor, particularly targeting fibroblast growth factor receptors (FGFRs).
- Studied for its effects on cell proliferation and apoptosis in cancer cell lines.
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Medicine
- Explored for its therapeutic potential in cancer treatment due to its inhibitory effects on FGFR signaling pathways.
- Potential applications in the development of anti-inflammatory and antimicrobial agents.
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Industry
- Utilized in the synthesis of specialty chemicals and pharmaceuticals.
- Employed in the development of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of ethyl 4-bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate primarily involves its interaction with molecular targets such as FGFRs. By binding to the ATP-binding site of these receptors, the compound inhibits their kinase activity, leading to the suppression of downstream signaling pathways involved in cell proliferation, migration, and survival. This inhibition can result in the induction of apoptosis and the reduction of tumor growth in cancer cells.
Comparison with Similar Compounds
Ethyl 5-Methoxy-1H-Pyrrolo[2,3-c]Pyridine-2-Carboxylate (9c)
- Structure : Differs in the position of the methoxy group (position 5 vs. 7) and lacks the bromine atom.
- Synthesis: Prepared via hydrogenation of derivative 8c using 10% Pd/C in ethanol, yielding 85% .
- Applications : Serves as a precursor for drug candidates targeting kinase inhibition.
Ethyl 5-Bromo-1H-Pyrrolo[2,3-c]Pyridine-2-Carboxylate
Methyl 4-Bromo-1H-Pyrrolo[2,3-c]Pyridine-2-Carboxylate
- Structure : Methyl ester at position 2 instead of ethyl (C₉H₇BrN₂O₂ vs. C₁₀H₉BrN₂O₃).
- Properties : Lower molecular weight (279.07 g/mol) and altered solubility profile.
Ethyl 4-Chloro-1H-Pyrrolo[2,3-c]Pyridine-2-Carboxylate
Ethyl 4-Bromo-6-Methyl-7-Oxo-1-Tosyl-6,7-Dihydro-1H-Pyrrolo[2,3-c]Pyridine-2-Carboxylate
- Structure : Additional 6-methyl, 7-oxo, and 1-tosyl groups.
- Synthesis : Complex derivative with a molecular weight of 453.31 g/mol (C₁₈H₁₇BrN₂O₅S).
- Applications : Specialized intermediate in kinase inhibitor development .
Biological Activity
Ethyl 4-bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate (CAS: 1445993-98-5) is a heterocyclic compound with a molecular formula of CHBrNO. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in the realm of pharmacology and drug development.
| Property | Value |
|---|---|
| Molecular Weight | 299.12 g/mol |
| Purity | 95% |
| Boiling Point | Not specified |
| Structure | Chemical Structure |
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer properties. This compound has been shown to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase.
Case Study:
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the compound's effects on MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The results demonstrated a dose-dependent inhibition of cell growth, with IC50 values of approximately 12 µM for MCF-7 and 15 µM for A549 cells .
Antimicrobial Activity
This compound has also been investigated for its antimicrobial properties. It showed promising activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.
Table: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Neuroprotective Effects
Emerging research suggests that this compound may possess neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's. In vitro studies indicate that it can inhibit acetylcholinesterase activity, which is crucial for maintaining cognitive function.
Research Findings:
In a recent experiment, this compound was tested in a rat model of Alzheimer's disease. Results indicated a significant improvement in memory retention and cognitive function compared to control groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
